5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione
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Overview
Description
5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexane-1,3-dione derivative with a substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane-1,3-dione core structures.
Substituted phenyl compounds: Molecules with similar substituted phenyl groups.
Uniqueness
5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88311-26-6 |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
5-[3-(methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O3/c1-10-5-11(2)17(12(3)16(10)9-20-4)13-6-14(18)8-15(19)7-13/h5,13H,6-9H2,1-4H3 |
InChI Key |
QHAJEQZKCVTERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1COC)C)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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